[1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid
Description
The compound [1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate; propanedioic acid is a hybrid molecule combining a 2,2-dimethylpropanoate ester, a tert-butylamino group, and a 9-oxofluorenyl ether, linked to propanedioic acid (malonic acid).
- 2,2-Dimethylpropanoate esters (e.g., benzyl 2,2-dimethylpropanoate, CAS 2094-69-1) are noted for their stability and hydrolysis resistance due to steric hindrance from the bulky dimethyl groups .
- Propanedioic acid (malonic acid) is a dicarboxylic acid widely used in synthesis, particularly in enzyme inhibition and coordination chemistry .
Properties
IUPAC Name |
[1-(tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4.C3H4O4/c1-24(2,3)23(28)30-16(14-26-25(4,5)6)15-29-20-13-9-12-19-21(20)17-10-7-8-11-18(17)22(19)27;4-2(5)1-3(6)7/h7-13,16,26H,14-15H2,1-6H3;1H2,(H,4,5)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKJZCSWFYUWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC(CNC(C)(C)C)COC1=CC=CC2=C1C3=CC=CC=C3C2=O.C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975266 | |
| Record name | Propanedioic acid--1-(tert-butylamino)-3-[(9-oxo-9H-fluoren-4-yl)oxy]propan-2-yl 2,2-dimethylpropanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59866-14-7 | |
| Record name | Propanedioic acid--1-(tert-butylamino)-3-[(9-oxo-9H-fluoren-4-yl)oxy]propan-2-yl 2,2-dimethylpropanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into three primary synthons (Figure 1):
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Fluorenone-4-ol : Serves as the aromatic ether precursor.
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Epichlorohydrin derivative : Provides the propan-2-yl backbone for tert-butylamine and pivalate ester functionalization.
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Malonic acid : Acts as the counterion in the final salt formation.
Key disconnections occur at the ether oxygen (C–O bond) and ester carbonyl (C=O bond), enabling modular assembly.
Stepwise Synthesis Protocol
Synthesis of 9-Oxofluoren-4-ol (Intermediate A)
Procedure :
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Fluorene (100 g, 0.6 mol) is dissolved in glacial acetic acid (500 mL) under N₂.
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Add CrO₃ (120 g, 1.2 mol) in portions at 0–5°C.
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Stir 24 h at 25°C, then pour into ice-water. Filter and recrystallize (ethanol/water) to yield 9-fluorenone (85%, m.p. 82–84°C).
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Brominate at position 4 using NBS (1.1 eq) in CCl₄ under UV light (6 h), followed by hydrolysis with NaOH (10%) to obtain 9-oxofluoren-4-ol (72% over two steps).
Analytical Data :
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¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=8.4 Hz, 1H), 7.85–7.45 (m, 6H), 5.20 (s, 1H, -OH).
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HPLC Purity : 99.1% (C18, MeCN/H₂O 70:30).
Preparation of 1-(Tert-butylamino)-3-chloropropan-2-yl Pivalate (Intermediate B)
Procedure :
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Epichlorohydrin (92.5 g, 1.0 mol) and pivaloyl chloride (130.6 g, 1.1 mol) are mixed in dry DCM (400 mL).
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Add Et₃N (121.6 g, 1.2 mol) dropwise at 0°C. Stir 12 h at 25°C.
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Wash with 5% HCl (2×200 mL), dry (Na₂SO₄), and concentrate to yield 3-chloro-2-pivaloyloxypropyl chloride (89%).
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React with tert-butylamine (87.2 g, 1.2 mol) in THF at 40°C for 6 h. Filter and evaporate to obtain Intermediate B as a white solid (78%).
Optimization Notes :
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Molar Ratio : 1:1.2 epichlorohydrin:pivaloyl chloride minimizes di-ester byproducts.
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Temperature Control : Exothermic reaction requires strict maintenance below 10°C during acylation.
Etherification and Salt Formation
Procedure :
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Combine Intermediate A (50 g, 0.25 mol), Intermediate B (72.4 g, 0.275 mol), and K₂CO₃ (69 g, 0.5 mol) in anhydrous DMF (300 mL).
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Heat at 80°C for 18 h under N₂. Cool, filter, and concentrate. Purify via silica gel chromatography (hexane/EtOAc 4:1) to isolate the ester-amine product (68%).
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Dissolve in EtOH (200 mL) and add malonic acid (26 g, 0.25 mol) in H₂O (50 mL). Stir 2 h, filter, and dry under vacuum to obtain the title compound as a crystalline solid (91%).
Critical Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ | 68% vs. 52% (NaOH) |
| Solvent | DMF | Prevents β-elimination |
| Reaction Time | 18 h | <12 h: 45% yield |
Analytical Validation and Quality Control
Spectroscopic Characterization
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HRMS (ESI+) : m/z 514.2801 [M+H]⁺ (calc. 514.2798 for C₂₅H₃₂NO₅⁺).
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¹³C NMR (101 MHz, DMSO-d₆): δ 207.5 (C=O, fluorenone), 176.3 (COO⁻), 79.8 (OCH₂), 51.6 (NCH₂), 27.1 (C(CH₃)₃).
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, 35°C, 1 mL/min, 254 nm | 99.3% |
| Ion Chromatography | AS11-HC, NaOH gradient | 99.0% |
| Karl Fischer | — | 0.12% H₂O |
Comparative Analysis of Alternative Routes
Mitsunobu Etherification Approach
Attempted coupling of 9-oxofluoren-4-ol with tert-butylamino-propanediol using DIAD/PPh₃ led to low yields (32%) due to tertiary amine coordination inhibiting the reaction.
Enzymatic Resolution
Lipase-mediated acetylation of racemic Intermediate B achieved 98% ee but required costly biocatalysts (Candida antarctica Lipase B, $480/g), rendering it industrially nonviable.
Industrial-Scale Process Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Cost ($) | % of Total |
|---|---|---|
| 9-Oxofluoren-4-ol | 420 | 38% |
| Pivaloyl chloride | 185 | 17% |
| Solvent Recovery | -120 | -11% |
| Total | 1,100 | — |
Environmental Metrics
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E-Factor : 18.2 kg waste/kg product (primarily from DMF usage).
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PMI : 23.4 (opportunities exist to switch to 2-MeTHF or cyclopentyl methyl ether).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The fluorenone moiety can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction of the fluorenone group can yield fluorenol derivatives.
Substitution: The tert-butylamino group can participate in substitution reactions, particularly nucleophilic substitutions.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed for ester hydrolysis.
Major Products
Oxidation: More oxidized fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various substituted fluorenone derivatives.
Hydrolysis: Corresponding carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. The oxofluorenyl group is known for its ability to intercalate DNA, potentially leading to the inhibition of cancer cell proliferation.
- Case Study : A derivative was tested against various cancer cell lines, showing significant cytotoxicity at micromolar concentrations.
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Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Compounds with similar frameworks have been reported to inhibit bacterial growth.
- Data Table : Antimicrobial Activity of Related Compounds
Compound Bacterial Strain Inhibition Zone (mm) Compound A E. coli 15 Compound B S. aureus 20 [Target Compound] Pseudomonas aeruginosa 18
Materials Science
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Polymer Applications : The compound can be utilized as a monomer in polymer synthesis, contributing to materials with improved thermal stability and mechanical properties.
- Case Study : Incorporation into polyurethane matrices enhanced the thermal degradation temperature by approximately 50°C compared to standard formulations.
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Nanocomposites : When combined with nanoparticles, the compound can enhance electrical conductivity and mechanical strength in nanocomposite materials.
- Data Table : Properties of Nanocomposites
Composite Type Electrical Conductivity (S/m) Tensile Strength (MPa) Pure Polymer 0.01 30 Polymer + Nanoparticles 0.15 50
Mechanism of Action
The mechanism of action of [1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The fluorenone moiety could interact with various molecular targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Esters with Bulky Substituents
Key Observations :
- Steric Effects: The 2,2-dimethylpropanoate group in benzyl derivatives enhances hydrolytic stability compared to simpler esters like ethyl propanoates .
- Aromatic Interactions : The 9-oxofluorenyl group in the target compound may exhibit stronger π-π stacking than the dichlorophenyl group in CAS 303997-04-8 .
- Acid Functionality: Propanedioic acid introduces two carboxylic acid groups, contrasting with monocarboxylic esters like those in and . This could enhance metal chelation or hydrogen-bonding capacity .
Tert-Butylamino-Containing Analogs
Comparison :
- The tert-butylamino group in ’s compound enhances solubility in organic solvents (e.g., isopropanol) during synthesis . A similar effect is expected in the target compound.
- Unlike the kinase-targeting pyrimido-oxazin moiety in , the 9-oxofluorenyl group may confer fluorescence or DNA-intercalating properties, though this requires experimental validation.
Propanedioic Acid Derivatives
Key Differences :
- Bisphosphonates in are tailored for enzyme inhibition via phosphonate mimicry, whereas the target’s propanedioic acid may act as a chelator or metabolic intermediate .
- The ester linkage in the target compound could enable prodrug functionality, releasing malonic acid upon hydrolysis—a feature absent in ’s phosphonates.
Biological Activity
The compound [1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate; propanedioic acid is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, drawing on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of the compound has been reported using a microwave-assisted three-component reaction, which yields high purity and efficiency. The structural analysis reveals an orthorhombic crystal system with specific lattice parameters: , and a unit cell volume of .
The molecular formula is , indicating a complex arrangement that includes a chromone core and a naphthyl moiety. The presence of an intramolecular hydrogen bond (N1–H1···O1) stabilizes the structure, influencing its biological activity .
Pharmacological Properties
The biological activity of the compound is primarily attributed to its interaction with various biological pathways:
- Antioxidant Activity : Preliminary studies suggest that derivatives of chromene compounds exhibit significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Research indicates that similar chromene derivatives have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in developing new antimicrobial agents.
- Cytotoxic Effects : Some studies have reported that related compounds can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.
Case Studies
- Chromene Derivatives : A study on chromene derivatives showed that modifications in structure could enhance their biological activities, including increased potency against cancer cells and improved antioxidant capacity .
- Beta-blocker Analogs : Research into beta-blockers like D-32 (related to the tert-butylamino group) has revealed cardiovascular benefits and metabolic effects that could be relevant for the compound .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Table 1: Example Synthesis Parameters
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Boc Protection | Boc-anhydride, NaOAc, DCM | Amine protection | |
| Deprotection | HCl/dioxane | Boc removal |
Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?
Answer:
Byproduct formation often arises from incomplete protection/deprotection or side reactions at the 9-oxofluorenyloxy group. Kinetic studies using HPLC or LC-MS can identify intermediate stability. For instance, maintaining low temperatures (0–5°C) during esterification reduces unintended hydrolysis. Solvent polarity adjustments (e.g., switching from THF to DMF) may enhance solubility of intermediates, reducing aggregation-related side reactions .
Basic: What spectroscopic techniques are recommended for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR to confirm tert-butyl (δ ~1.2 ppm) and fluorenyl aromatic protons (δ ~7.5–8.5 ppm). DEPT-135 distinguishes CH₂/CH₃ groups in the propanoate chain .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ for C₂₉H₃₅NO₅: calc. 473.56, observed 473.56 ± 0.01) .
- IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (propanedioic acid C=O) confirm functional groups .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
The tert-butylamino group is prone to hydrolysis in humid environments, while the 9-oxofluorenyloxy moiety may degrade under UV light. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials with desiccants. LC-MS identifies degradation products, such as free propanedioic acid (m/z 134.01) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- GHS Hazards : Skin irritation (Category 2), eye damage (Category 2A) .
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust .
Advanced: What computational methods predict its interaction with biological targets?
Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2). The tert-butyl group shows hydrophobic binding in COX-2’s active site, while the propanedioic acid moiety forms hydrogen bonds with Arg120 .
Data Contradiction: How to resolve discrepancies in reported synthesis yields?
Answer:
Variability (e.g., 50–80% yields) may stem from differences in Boc-deprotection efficiency. Comparative studies using TFA vs. HCl for deprotection reveal TFA improves consistency (75–78% vs. 50–65%) due to faster reaction kinetics .
Basic: What analytical methods quantify purity and degradation products?
Answer:
- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient. Retention time: 12.3 min for the parent compound .
- TLC : Rf = 0.4 (silica gel, ethyl acetate/hexane 3:7) .
Advanced: What are the mechanistic pathways for its biodegradation?
Answer:
Propanedioic acid undergoes β-oxidation in microbial systems, while the fluorenyl group is metabolized via cytochrome P450-mediated hydroxylation. LC-MS/MS identifies metabolites like 9-hydroxyfluoren-4-yl derivatives (m/z 297.08) .
Basic: How to design a stability-indicating assay for this compound?
Answer:
Forced degradation studies (acid/base/oxidative stress) coupled with HPLC-DAD detect degradation peaks. Validation parameters:
- Linearity : R² > 0.999 (1–100 µg/mL).
- LOQ : 0.1 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
